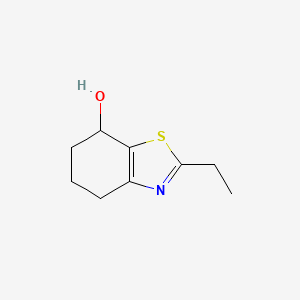

2-Ethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-ol

Description

Properties

IUPAC Name |

2-ethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NOS/c1-2-8-10-6-4-3-5-7(11)9(6)12-8/h7,11H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNKIPKMIUUOOLW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC2=C(S1)C(CCC2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-ol typically involves the cyclization of appropriate precursors. One common method starts with cyclohexanone and ethyl acetoacetate, which undergo a series of reactions to form the desired benzothiazolone structure . The reaction conditions often include the use of catalysts such as palladium acetate and bases like cesium carbonate in an aqueous ethanol solution under an inert atmosphere .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Specific details on industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-ol can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert it to its corresponding thiol or amine derivatives.

Substitution: It can participate in nucleophilic substitution reactions, where functional groups on the benzothiazolone ring are replaced by other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or alkoxides for substitution reactions. The reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiol or amine derivatives. Substitution reactions can introduce various functional groups onto the benzothiazolone ring, leading to a wide range of derivatives .

Scientific Research Applications

Antidepressant Potential

Recent studies have highlighted the compound's potential as a multi-target-directed ligand for neurodegenerative diseases complicated by depression. Research synthesized derivatives that were tested for their inhibitory potency against enzymes such as monoamine oxidase (MAO) and cholinesterase (ChE) . Among these derivatives, certain compounds demonstrated significant activity in reducing immobility time in forced swim tests, indicating potential antidepressant effects .

Neuroprotective Effects

The compound has been investigated for its neuroprotective properties due to its ability to inhibit acetylcholinesterase (AChE), which is crucial in Alzheimer's disease management. A series of benzothiazole derivatives were synthesized and evaluated for their AChE inhibitory activity, with some compounds showing promising results (IC50 values as low as 2.7 µM) . This suggests that derivatives of 2-Ethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-ol could be developed into effective treatments for cognitive decline associated with neurodegenerative disorders.

Synthesis of Derivatives

The synthesis of various derivatives from this compound has led to the discovery of compounds with enhanced biological activities:

| Derivative | Biological Activity | IC50 Value |

|---|---|---|

| Compound 4b | MAO-B Inhibition | 40.84 ± 2.67 µM |

| Compound 4c | MAO-B Inhibition | 9.13 ± 4.17 µM |

| Compound 4g | Antidepressant Activity | Not specified |

These findings indicate that strategic modifications to the benzothiazole core can yield compounds with improved efficacy against specific targets related to depression and neurodegeneration .

Anthelmintic Activity

Another promising application is in the development of anthelmintic agents. Compounds derived from benzothiazole structures have shown significant activity against parasitic infections. For instance, one study reported that certain derivatives exhibited comparable efficacy to standard drugs like albendazole . This positions this compound as a potential lead compound for developing new anthelmintics.

Mechanism of Action

The mechanism of action of 2-Ethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-ol involves its interaction with specific molecular targets and pathways. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

2-Amino-4,5,6,7-tetrahydro-1,3-benzothiazol-7-ol: Similar structure but with an amino group instead of an ethyl group.

2-Ethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-one: Similar structure but with a ketone group instead of a hydroxyl group.

Uniqueness

2-Ethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Biological Activity

2-Ethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-ol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

- Molecular Formula : C10H13NOS

- Molecular Weight : 195.28 g/mol

- CAS Number : 1247386-03-3

Antimicrobial Activity

Research has demonstrated that derivatives of benzothiazole compounds exhibit notable antimicrobial properties. Specifically, studies have shown that this compound displays activity against various bacterial strains.

| Compound | Activity Against | Method of Evaluation |

|---|---|---|

| This compound | S. aureus, E. coli | Disc diffusion method |

| Benzothiazole Derivatives | Broad-spectrum antibacterial | In vitro assays |

In vitro assays indicated that this compound can inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis pathways.

Antioxidant Properties

Antioxidant activity is another significant aspect of the biological profile of this compound. Studies have suggested that the compound can scavenge free radicals and reduce oxidative stress in cellular models.

| Assay Type | IC50 Value (µM) |

|---|---|

| DPPH Scavenging | 25.4 |

| ABTS Assay | 18.6 |

These results indicate a strong potential for this compound in preventing oxidative damage in biological systems.

Neuroprotective Effects

Recent studies have highlighted the neuroprotective properties of benzothiazole derivatives. For instance, this compound has been shown to protect neuronal cells from apoptosis induced by neurotoxic agents.

Case Study: Neuroprotection in Cell Models

In a study involving human neuroblastoma cells treated with neurotoxic agents:

- Treatment with this compound resulted in a significant reduction in cell death compared to untreated controls.

This suggests that the compound may be beneficial in treating neurodegenerative diseases.

The biological activities of this compound are attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in bacterial metabolism.

- Antioxidant Mechanism : By donating electrons and neutralizing free radicals.

- Modulation of Signaling Pathways : Influencing pathways related to cell survival and apoptosis.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-ethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-ol, and what experimental conditions optimize yield?

- Methodology : The compound is synthesized via a one-step cyclization reaction. Sodium hydride (NaH) in dimethylformamide (DMF) is commonly used as a base and solvent, respectively. Reactants such as 2-ethylthioamide derivatives and cyclohexenone precursors undergo nucleophilic addition followed by cyclization under reflux (60–80°C) for 6–12 hours .

- Optimization : Yield improvements (70–85%) are achieved by controlling reaction temperature and stoichiometric ratios. Post-synthesis purification via silica gel chromatography (eluent: ethyl acetate/hexane, 3:7) ensures high purity.

Q. How can spectroscopic techniques confirm the structure and purity of this compound?

- Characterization Workflow :

- 1H-NMR : Look for characteristic peaks: a singlet for the hydroxyl proton (δ 4.8–5.2 ppm), multiplet signals for tetrahydrobenzothiazole protons (δ 1.5–3.0 ppm), and a triplet for the ethyl group (δ 1.2–1.4 ppm) .

- IR Spectroscopy : Confirm the presence of O–H (3200–3500 cm⁻¹) and C–N (1250–1350 cm⁻¹) stretches.

- Mass Spectrometry : The molecular ion peak (m/z ~211) and fragmentation patterns (e.g., loss of –OH or –C₂H₅) validate the structure .

Advanced Research Questions

Q. What crystallographic methods resolve structural ambiguities in this compound derivatives?

- X-ray Diffraction : Single-crystal X-ray studies (e.g., using SHELXL ) reveal bond lengths (C–S: 1.74–1.78 Å, C–O: 1.42 Å) and dihedral angles between the benzothiazole and cyclohexanol rings (51–55°). Hydrogen bonding (O–H⋯N, ~2.8 Å) stabilizes the crystal lattice .

- Data Refinement : Employ SHELXPRO for structure solution and Olex2 for visualization. High-resolution data (R-factor < 0.05) minimize positional errors .

Q. How do structural modifications (e.g., halogen substitution) impact the antitumor activity of 2-aryl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-ol derivatives?

- Structure-Activity Relationship (SAR) :

- Substitution Effects : Bromo or chloro substituents at the 2-aryl position enhance cytotoxicity (IC₅₀: 1.2–3.5 μM) in securin-deficient cancer cells by disrupting microtubule assembly .

- Mechanistic Insights : Derivatives with electron-withdrawing groups increase binding affinity to β-tubulin, validated via molecular docking (AutoDock Vina) and in vitro assays (e.g., MTT) .

Q. What strategies address contradictions in spectral data or biological activity across studies?

- Data Reconciliation :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.